2-(3-Azabicyclo[3.3.1]nonan-9-ylidene)acetic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-(3-azabicyclo[3.3.1]nonan-9-ylidene)acetic acid |
InChI |
InChI=1S/C10H15NO2/c12-10(13)4-9-7-2-1-3-8(9)6-11-5-7/h4,7-8,11H,1-3,5-6H2,(H,12,13) |
InChI Key |
RQRBBYLMYIKYRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CNCC(C1)C2=CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Condensation and Cyclization Using Dicarboxylic Acids
A foundational approach to constructing the 3-azabicyclo[3.3.1]nonane core involves the condensation of acetone dicarboxylic acid (1) with glutaraldehyde (2) in the presence of a primary amine. This method, adapted from the synthesis of 9-azabicyclo[3.3.1]nonane derivatives, proceeds via a Mannich-like reaction under acidic conditions . For instance, benzylamine serves as the nitrogen source, while sulfuric acid catalyzes the cyclization (Figure 1). The intermediate 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (3) is isolated through extraction with ethyl acetate and subsequent purification .
Key Reaction Conditions :
-
Temperature : 0–10°C during initial mixing, followed by aging at 25°C.
-
Acid Catalyst : 18% sulfuric acid.
-
Workup : Extraction with ethyl acetate (3×400 mL) and washing with water .
This route achieves a 57% yield of intermediate 3, as confirmed by quantitative -NMR analysis . While this method establishes the bicyclic framework, further steps are required to introduce the acetic acid group.
Reduction and Functionalization of Bicyclic Intermediates
The ketone group at position 3 of the bicyclic intermediate (3) can be reduced to an alcohol using sodium borohydride (NaBH) in methanol . The resulting 9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol (4) is subsequently dehydrated with concentrated sulfuric acid to form 9-benzyl-9-azabicyclo[3.3.1]non-3-ene (5) . This olefin intermediate is critical for introducing unsaturated bonds that facilitate further functionalization.
Optimization Insights :
-
Dehydration : 70% aqueous HSO at 100°C for 20 hours achieves >99% conversion to the olefin .
-
Yield : 93% for compound 5 after extraction and solvent removal .
The olefin (5) undergoes hydrogenolysis using Pd(OH)/C under hydrogen pressure (50 psi) to remove the benzyl protecting group, yielding 9-azabicyclo[3.3.1]nonane (6) . This intermediate is pivotal for subsequent oxidation or coupling reactions to attach the acetic acid moiety.
Cyclization with Bromoacetate Derivatives
A patent-pending strategy for functionalizing the 3-azabicyclo[3.3.1]nonane scaffold involves cyclization with ethyl bromoacetate in the presence of a sodium acetate-acetic acid buffer . Although originally reported for thiazolidinone derivatives, this method can be adapted to synthesize 2-(3-azabicyclo[3.3.1]nonan-9-ylidene)acetic acid by substituting thiosemicarbazones with hydrazine derivatives.
Procedure Overview :
-
Hydrazone Formation : Reacting 3-azabicyclo[3.3.1]nonan-9-one with hydrazine forms the corresponding hydrazone.
-
Cyclization : Treating the hydrazone with ethyl bromoacetate in acetic acid buffer induces cyclization, forming the acetic acid derivative .
Critical Parameters :
-
Molar Ratio : 1:1 stoichiometry between hydrazone and ethyl bromoacetate.
This method, while indirect, offers a pathway to introduce the acetic acid group via a one-pot cyclization process.
The direct introduction of the acetic acid group can be achieved through oxidative functionalization of the bicyclic amine. A patent describing 9-azabicyclo[3.3.1]nonane derivatives highlights the use of tungstate-based catalysts for oxidizing secondary amines to ketones, which can subsequently undergo condensation with malonic acid derivatives .
Proposed Pathway :
-
Oxidation : Treating 9-azabicyclo[3.3.1]nonane with NaWO·2HO and HO forms the 9-keto intermediate.
-
Knoevenagel Condensation : Reacting the ketone with malonic acid in acetic anhydride yields the α,β-unsaturated acetic acid derivative .
Advantages :
-
Catalyst Efficiency : NaWO·2HO enables mild oxidation conditions (25–40°C).
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Oxidation Reactions
The α,β-unsaturated system and carboxylic acid group participate in selective oxidation processes:
| Reagent/Conditions | Product | Key Findings |
|---|---|---|
| KMnO<sub>4</sub>/H<sup>+</sup> (acidic) | 3-Azabicyclo[3.3.1]nonan-9-one derivatives | Oxidation cleaves the double bond, yielding ketones while preserving the bicyclic core. |
| O<sub>3</sub> followed by reductive workup | Dicarboxylic acid derivatives | Ozonolysis fragments the exocyclic double bond, forming two carboxylic acid groups. |
Nucleophilic Substitution
The electron-deficient double bond facilitates conjugate additions:
Esterification and Amidation
The carboxylic acid undergoes standard derivatization:
Cyclization Reactions
The compound serves as a scaffold for heterocycle formation:
Conjugate Addition-Elimination
The α,β-unsaturated system participates in tandem reactions:
Key Research Findings
-
Antimicrobial Activity : Thiazolidin-4-one derivatives exhibit potent activity against Staphylococcus aureus (MIC = 6.25 µg/mL) and Candida albicans .
-
Stereochemical Influence : Boat-chair conformations of the bicyclic core enhance binding to microbial targets compared to chair-chair conformers .
-
Synthetic Flexibility : Continuous flow reactors optimize yields (>85%) in esterification and amidation steps.
Scientific Research Applications
2-(3-Azabicyclo[3.3.1]nonan-9-ylidene)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s structural similarity to natural alkaloids makes it a valuable tool for studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-(3-Azabicyclo[3.3.1]nonan-9-ylidene)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrogen atom within the bicyclic system can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity. The pathways involved in its mechanism of action depend on the specific biological or chemical context in which it is used.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications in the Bicyclic Core
3-Azabicyclo[3.3.1]nonane Derivatives
- 2-(2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene)acetonitrile Structure: Substitution of the acetic acid group with a nitrile (-CN) and addition of two phenyl groups at positions 2 and 4 . Conformation: Both fused rings adopt chair conformations (piperidine: q3 = 0.598 Å; cyclohexane: q3 = -0.556 Å), with phenyl rings inclined at 23.7° . Interactions: Stabilized solely by van der Waals forces due to the absence of hydrogen-bonding groups .
- Methyl 2-[2,4-bis(4-fluorophenyl)-3-azabicyclo[3.3.1]nonan-9-ylidene]-hydrazinecarboxylate Structure: Incorporates 4-fluorophenyl substituents and a hydrazinecarboxylate group . Conformation: Twin-chair conformation with puckering parameters (q2 = 0.122 Å, q3 = -0.556 Å) similar to the parent compound . Interactions: Hydrogen bonding between the hydrazinecarboxylate group and adjacent molecules forms molecular chains .
Ring Size Variations
- 2-(3-Azabicyclo[3.2.1]octan-8-yl)acetic Acid Structure: Smaller bicyclic system (3.2.1 instead of 3.3.1) with an acetic acid group .
Functional Group Modifications
*Molecular weight calculated based on C22H22N2O2.
Substituent Effects on Activity
- Phenyl vs. Fluorophenyl Groups: Diphenyl substituents (e.g., in acetonitrile derivative) enhance lipophilicity, favoring membrane penetration .
- Acetic Acid vs. Nitrile :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(3-Azabicyclo[3.3.1]nonan-9-ylidene)acetic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclization reactions of bicyclic precursors followed by functionalization. Optimization can be achieved by varying catalysts (e.g., Lewis acids), solvents (polar aprotic vs. non-polar), and temperature gradients. Computational reaction path search methods, such as quantum chemical calculations, can predict favorable intermediates and transition states, reducing trial-and-error experimentation . For purity assessment, HPLC (≥98% purity) and recrystallization in ethanol/water mixtures are recommended .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming bicyclic scaffold integrity and acetic acid side-chain placement. Mass spectrometry (MS) validates molecular weight, while Infrared (IR) spectroscopy identifies carboxylate and azabicyclo C-N stretching bands. Comparative analysis with X-ray crystallography (where feasible) resolves ambiguities in stereochemistry .
Q. How can researchers address solubility challenges during in vitro assays?
- Methodological Answer : Solubility screening in DMSO (for stock solutions) followed by dilution in buffered aqueous systems (e.g., PBS at pH 7.4) is standard. For low solubility, co-solvents (e.g., PEG-400) or micellar formulations (using Tween-80) can enhance bioavailability. Dynamic Light Scattering (DLS) monitors colloidal stability .
Advanced Research Questions
Q. What computational strategies (e.g., DFT, molecular docking) predict the compound’s reactivity and biological interactions?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) models interactions with target proteins (e.g., enzymes), using crystal structures (PDB) to validate binding affinities. Hirshfeld surface analysis further clarifies intermolecular interactions in solid-state structures .
Q. How can contradictions between experimental spectroscopic data and computational predictions be resolved?
- Methodological Answer : Cross-validate NMR chemical shifts with DFT-calculated shielding constants (GIAO method). For discrepancies in vibrational spectra (IR/Raman), refine computational models by adjusting basis sets (e.g., B3LYP/6-311++G**) or incorporating solvent effects (PCM model). Experimental X-ray data should anchor conformational analyses .
Q. What strategies enable enantioselective synthesis of this bicyclic compound?
- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (Ru-BINAP complexes) can induce stereocontrol during cyclization. Enzymatic resolution (lipases) separates enantiomers post-synthesis. Circular Dichroism (CD) and chiral HPLC (e.g., Chiralpak IA column) confirm enantiomeric excess (≥99%) .
Q. How do reaction fundamentals (e.g., kinetics, thermodynamics) inform reactor design for scaled-up synthesis?
- Methodological Answer : Perform kinetic profiling (via in-situ FTIR or calorimetry) to identify rate-limiting steps. Thermodynamic parameters (ΔH, ΔS) derived from Van’t Hoff plots guide temperature/pressure optimization. Continuous-flow reactors (microfluidic systems) enhance heat/mass transfer for exothermic or hazardous intermediates .
Data Contradiction and Validation
Q. What protocols validate the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability studies (ICH guidelines) involve incubating the compound at 40°C/75% RH for 1–3 months. HPLC monitors degradation products, while LC-MS identifies breakdown pathways (e.g., hydrolysis of the azabicyclo ring). pH-rate profiles (1–13) elucidate acid/base sensitivity .
Q. How can researchers reconcile discrepancies in bioactivity data across cell lines or animal models?
- Methodological Answer : Standardize assay conditions (e.g., serum-free media, consistent cell passage numbers). Use isogenic cell lines to control for genetic variability. Meta-analysis of dose-response curves (GraphPad Prism) identifies outliers. In vivo studies should include pharmacokinetic profiling (plasma t½, AUC) to correlate exposure with efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
